molecular formula C22H17FN2O2S B12048253 (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone CAS No. 94639-34-6

(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

Cat. No.: B12048253
CAS No.: 94639-34-6
M. Wt: 392.4 g/mol
InChI Key: NZSAOIXYZOCCHI-UHFFFAOYSA-N
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Description

(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the furan and fluorophenyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

In industry, the compound’s properties can be leveraged for the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)(4-fluorophenyl)methanone
  • (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone
  • (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone

Uniqueness

The uniqueness of (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone lies in its specific combination of functional groups and heterocyclic structures. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the fluorophenyl group can enhance the compound’s stability and reactivity compared to its chlorophenyl or bromophenyl analogs.

Properties

CAS No.

94639-34-6

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

[3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C22H17FN2O2S/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2

InChI Key

NZSAOIXYZOCCHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CO5

Origin of Product

United States

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